molecular formula C9H6N2O2 B018046 5-Nitroisoquinoline CAS No. 607-32-9

5-Nitroisoquinoline

Cat. No.: B018046
CAS No.: 607-32-9
M. Wt: 174.16 g/mol
InChI Key: PYGMPFQCCWBTJQ-UHFFFAOYSA-N
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Description

5-Nitroisoquinoline is an organic compound with the molecular formula C9H6N2O2. It is an important intermediate in the synthesis of a wide variety of pharmaceuticals and other compounds. The compound is commonly used in the research laboratory for the synthesis of various compounds. It is also used in the manufacture of dyes and pigments. This compound is an important compound in the field of drug discovery and development.

Scientific Research Applications

  • Vibrational and Electronic Spectra Studies : 5-Nitroisoquinoline is employed to study vibrational and electronic spectra, bonding features, and thermodynamic parameters of 5-substituted isoquinolines (Kannappan, Suganthi, Sathyanarayanamoorthi, & Karunathan, 2016).

  • Amination Reactions : It's used in amination reactions with liquid methylamine/potassium permanganate, offering insights into chemical reaction mechanisms (Woźniak & Nowak, 1994).

  • Studying Consecutive Reactions : The compound is instrumental in studying consecutive SRN1 and ERC1 reactions in 5-nitroisoquinolines (Vanelle, Rathelot, Maldonado, & Crozet, 1994).

  • Potential in Antineoplastic Agents : 1-Chloromethyl-5-nitroisoquinoline, a derivative, shows promise in developing antineoplastic agents involving electron transfer (Vanelle, Rathelot, Maldonado, & Crozet, 1994).

  • Antimicrobial Properties : Nitroxolin, a related compound, inhibits bacterial adherence to epithelial cells and urinary catheter surfaces, beneficial in treating urinary tract infections (Bourlioux et al., 1989).

  • Hypoxia-Selective Cytotoxins : this compound has shown potential as a hypoxia-selective cytotoxin, being studied for its ability to target hypoxic cells in cancer treatment (Denny et al., 1992).

  • Anti-Cancer Activity : This compound exhibits anti-cancer activity and can displace ethidium bromide from DNA, though DNA is not its primary pharmacological target (Possato et al., 2020).

  • Antimalarial Applications : Some derivatives of this compound have shown activity against chloroquine-resistant Plasmodium falciparum strains, indicating potential antimalarial applications (Rathelot et al., 1995).

  • Treatment of Urinary Tract Infections : Nitroxoline is effective in treating urinary tract infections, especially those caused by gram-negative bacilli like E. coli (Bergogne-Bérézin, Berthelot, & Muller-Serieys, 1987).

  • PARP-1 Inhibition : this compound is a lead PARP-1 inhibitor, playing a role in developing new therapeutic strategies (Woon et al., 2006).

Safety and Hazards

5-Nitroisoquinoline may cause respiratory irritation, serious eye irritation, and skin irritation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water . If inhaled, the victim should be moved to fresh air . It is classified as a combustible solid .

Future Directions

The molecular framework of isoquinoline, which includes 5-Nitroisoquinoline, is the basis of an extensive family of alkaloids exhibiting diverse biological activity . Their synthetic derivatives are widely used in pharmacology and medicine . Thus, further functionalization of isoquinoline seems to be a very promising direction .

Properties

IUPAC Name

5-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGMPFQCCWBTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209511
Record name 5-Nitroisoquinoline
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Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-32-9
Record name 5-Nitroisoquinoline
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Record name 5-Nitroisoquinoline
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Record name 5-Nitroisoquinoline
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Record name 5-nitroisoquinoline
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Synthesis routes and methods

Procedure details

To a solution of isoquinoline (120 g, 0.929 mol) in H2SO4 (1 L) was added KNO3 (112.6 g, 1.115 mol) at −15° C. (dropwise). The mixture was stirred at room temperature for 2 hours. TLC (petroleum ether:ethyl acetate=2:1) showed complete conversion. The mixture was added to water (3 L) at 0° C. The mixture was adjusted to pH 8 by the addition of NH4OH and filtered. The filter cake was washed with methyl tertbutyl ether (1 L×2) and concentrated under vacuum to give 5-nitro-isoquinoline (160 g, 94%) as a yellow solid.
Quantity
120 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
112.6 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
3 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5-nitroisoquinoline?

A1: this compound has the molecular formula C9H6N2O2 and a molecular weight of 174.16 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ various spectroscopic techniques to characterize this compound, including Fourier Transform Infrared (FTIR), FT-Raman, UV-Vis, and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide insights into the compound's vibrational frequencies, electronic transitions, and structural features. [, ]

Q3: What are common synthetic routes for this compound?

A3: One approach involves the nitration of 1-methylisoquinoline using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). [] Another method utilizes the reductive cyclization of 2-cyanomethyl-3-nitrobenzoates. [] Vicarious nucleophilic substitution (VNS) on this compound offers a route to 6-methyl-5-nitroisoquinoline. []

Q4: How does the nitro group in this compound influence its reactivity?

A4: The nitro group, being strongly electron-withdrawing, significantly impacts the reactivity of this compound. It facilitates reactions like nucleophilic aromatic substitution (SNAr) at specific positions on the isoquinoline ring. Additionally, the nitro group can undergo reduction, leading to the formation of amino derivatives. [, , ]

Q5: Can this compound participate in electron transfer reactions?

A5: Yes, research demonstrates the involvement of this compound in electron transfer reactions. For instance, 1-chloromethyl-5-nitroisoquinoline, a derivative, reacts with 2-nitropropane anion via an SRN1 mechanism, confirming its participation in electron transfer processes. [, ]

Q6: Does this compound exhibit any notable biological activities?

A6: Research suggests potential applications of this compound derivatives in medicinal chemistry. For example, a this compound-derived Schiff base has shown promising antimalarial activity against a chloroquine-resistant Plasmodium falciparum strain. [] Additionally, 5-amino-4-(4-trifluoromethylphenyl)isoquinolin-1-one, derived from a this compound precursor, acts as a potent and selective inhibitor of poly(ADP-ribose)polymerase-2 (PARP-2). []

Q7: Can this compound be used as a building block for more complex molecules?

A7: Yes, the reactivity of this compound makes it a valuable synthon for synthesizing various heterocyclic compounds. For instance, it serves as a precursor in synthesizing thiazolo[4,5-f]isoquinolines, thiazolo[4,5-f]quinolines, and benzo[1,2-d:4,3-d']bisthiazoles. [] It has also been used to synthesize "aza" analogues of naphthoporphyrins, namely quino- and isoquinoporphyrins. []

Q8: Can this compound form complexes with metal ions?

A8: this compound, particularly its N-oxide derivative (NIQNO), can act as a ligand, forming complexes with various metal ions, including lanthanide perchlorates and copper(I) iodide. [, , ]

Q9: How do substituents on the isoquinoline ring influence the properties of the complexes?

A9: The nature and position of substituents on the isoquinoline ring can significantly impact the stability, spectroscopic properties, and reactivity of the resulting metal complexes. For example, in a series of trinuclear ruthenium complexes with different azanaphthalene ligands, including this compound, correlations were observed between the ligand's pKa values and the complexes' spectroscopic and electrochemical properties. []

Q10: Have computational methods been employed to study this compound?

A10: Yes, quantum mechanical calculations have been used to investigate the vibrational and electronic spectra of this compound and its derivatives. These calculations provide insights into molecular geometry, electronic transitions, and charge distribution within the molecule. []

Q11: What is known about the Structure-Activity Relationship (SAR) of this compound derivatives?

A11: Research on this compound derivatives has explored the impact of structural modifications on their biological activities. For example, introducing various substituents at different positions on the isoquinoline ring has been investigated for its effect on antimalarial activity. [, ] Studies also highlight that the presence of a nitro group is crucial for the mutagenic and chromosome-damaging activities of some 5-nitroisoquinolines. []

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